molecular formula C11H16N2O2 B2700727 2-amino-N-benzyl-3-methoxypropanamide

2-amino-N-benzyl-3-methoxypropanamide

Cat. No.: B2700727
M. Wt: 208.26 g/mol
InChI Key: WPLANNRKFDHEKD-UHFFFAOYSA-N
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Description

Descarbonyl Lacosamide is a metabolite of lacosamide, a third-generation antiepileptic drug. Lacosamide is used primarily for the treatment of partial-onset seizures and diabetic neuropathic pain. Descarbonyl Lacosamide retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

Preparation Methods

The preparation of Descarbonyl Lacosamide involves the deacetylation of lacosamide. This reaction is typically carried out under controlled conditions using specific reagents and catalysts. Industrial production methods for lacosamide, which can be adapted for Descarbonyl Lacosamide, include sequential one-pot processes and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Descarbonyl Lacosamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Descarbonyl Lacosamide has several scientific research applications:

Mechanism of Action

Descarbonyl Lacosamide exerts its effects by stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing. It enhances the slow inactivation of sodium channels, which reduces neuronal excitability without affecting the fast inactivation of these channels .

Comparison with Similar Compounds

Descarbonyl Lacosamide is compared with other similar compounds such as:

    Lacosamide: The parent compound with broader clinical applications.

    Levetiracetam: Another antiepileptic drug with a different mechanism of action.

    Oxcarbazepine: Used for similar therapeutic purposes but with distinct pharmacological properties.

Descarbonyl Lacosamide is unique due to its specific metabolic pathway and its role as a metabolite of lacosamide .

Biological Activity

2-Amino-N-benzyl-3-methoxypropanamide is an organic compound with significant biological implications, particularly in pharmacology and medicinal chemistry. It is structurally characterized by the presence of an amino group, a benzyl substituent, and a methoxy group, which contribute to its unique chemical properties and biological activities. This compound is notably associated with lacosamide, an anticonvulsant medication used in the treatment of epilepsy and neuropathic pain.

The molecular formula of this compound is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound exhibits typical reactivity associated with amides and amines, including hydrogen bonding capabilities and hydrophobic interactions due to its functional groups .

The biological activity of this compound is primarily linked to its interaction with voltage-gated sodium channels (VGSCs). Research indicates that lacosamide, the drug form derived from this compound, enhances sodium channel slow inactivation in a time- and voltage-dependent manner. This action is stereoselective, affecting the slow inactivation process without interfering with fast inactivation .

Anticonvulsant Properties

Lacosamide has been approved for the treatment of partial-onset seizures in adults. Experimental studies suggest that it can be effective even in cases of refractory epilepsy. The modulation of sodium channel activity is crucial for its anticonvulsant effects, as it helps stabilize neuronal excitability .

Pain Management

In addition to its anticonvulsant properties, lacosamide has shown efficacy in managing diabetic neuropathic pain. The compound's ability to influence neurotransmission through sodium channel modulation plays a significant role in its analgesic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Electrophysiological Studies : Research involving neuroblastoma cells demonstrated that lacosamide selectively enhances sodium channel slow inactivation, shifting the slow inactivation voltage curve to more hyperpolarized potentials. This mechanism is vital for understanding its therapeutic applications .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including solubility in various solvents like chloroform and methanol, which facilitates its use in pharmaceutical formulations .
  • Comparative Studies : A comparative analysis between different enantiomers of this compound has indicated that structural variations can lead to differing biological activities. For instance, (S)-2-amino-N-benzyl-3-methoxypropanamide may exhibit distinct pharmacological profiles compared to its (R)-counterpart.

Data Table: Biological Activities

Activity Description Reference
AnticonvulsantEffective for partial-onset seizures; enhances sodium channel slow inactivation
AnalgesicEfficacy in diabetic neuropathic pain management
PharmacokineticsSoluble in organic solvents; favorable absorption characteristics
Structure-Activity RelationshipVariations in enantiomers affect biological activity

Properties

IUPAC Name

2-amino-N-benzyl-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLANNRKFDHEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 12 (122.8 mg, 0.36 mmol) in methanol (2.0 mL) was added 10% Pd--C (11 mg) and the mixture stirred at room temperature in the presence of H2 gas for 75 min. Celite was added to the reaction mixture and the catalyst was removed by filtration. The clear filtrate was evaporated in vacuo to give pure 13 as a clear viscous oil (72 mg, 97%): Rf 0.30 (5% MeOH/CHCl3).
Name
Quantity
122.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd--C
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
97%

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